![molecular formula C14H13F6NO B2906803 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine CAS No. 2061358-30-1](/img/structure/B2906803.png)
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine is a compound that features both a trifluoromethyl group and a benzoyl group attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves the introduction of trifluoromethyl groups into the piperidine ring and the benzoyl moiety. One common method involves the use of trifluoromethyl ketones as intermediates. These ketones can be synthesized through various methods, including the trifluoromethylation of aromatic compounds using reagents like Umemoto’s reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The trifluoromethyl and benzoyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and receptor binding assays.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of drugs with improved metabolic stability and pharmacokinetic properties.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased lipophilicity and stability
作用机制
The mechanism of action of 4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzoyl group can participate in various binding interactions, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4-Trifluoromethyl-piperidine: A simpler analog with only one trifluoromethyl group attached to the piperidine ring.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a carbonyl group, used as intermediates in various synthetic processes.
Uniqueness
4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzoyl]piperidine is unique due to the presence of both a trifluoromethyl group and a benzoyl group, which confer distinct chemical and physical properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse applications in research and industry.
属性
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO/c15-13(16,17)10-4-6-21(7-5-10)12(22)9-2-1-3-11(8-9)14(18,19)20/h1-3,8,10H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQSPCXJDCGFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
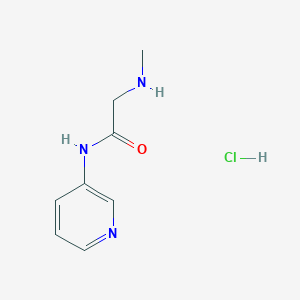
![3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2906724.png)
![Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906726.png)
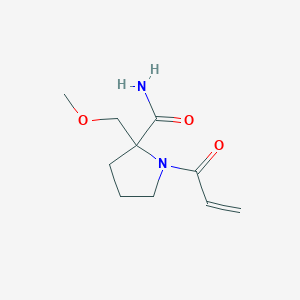
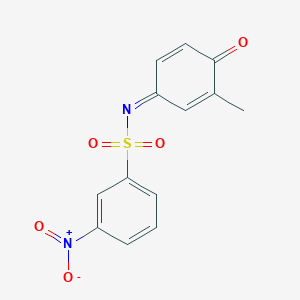
![N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2906730.png)
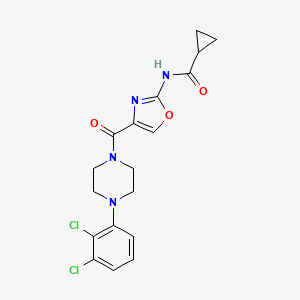
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2906732.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2906733.png)
![N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2906734.png)
![4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2906735.png)
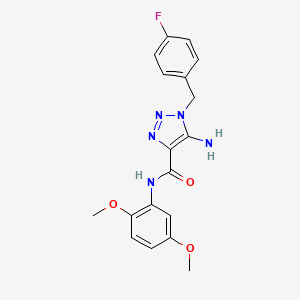
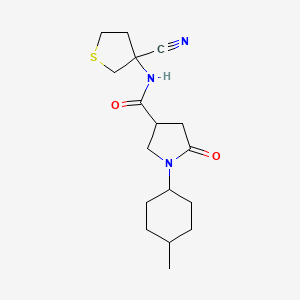
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2906739.png)
